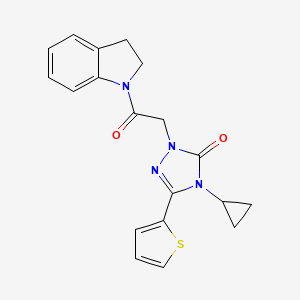

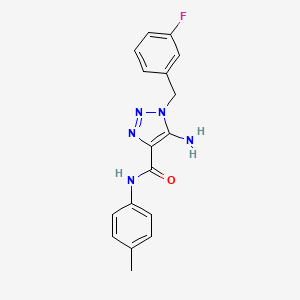

![molecular formula C17H16N2O5S B2395745 N-(1-methyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 921861-94-1](/img/structure/B2395745.png)

N-(1-methyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-methyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, also known as MI-1061, is a sulfonamide derivative that has been extensively studied for its potential applications in various scientific fields. MI-1061 is a small molecule that has shown promising results in scientific research, particularly in the areas of cancer treatment, inflammation, and neurodegenerative diseases.

科学的研究の応用

Antitumor Activity

The compound has been investigated for its potential as an antitumor agent. Researchers synthesized novel derivatives, including (E)-N’-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides and (Z)-2-(5-substituted-2-oxoindolin-1-yl)-N’-(2-oxoindolin-3-ylidene)acetohydrazides. These compounds demonstrated notable cytotoxicity against human cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23). Notably, some derivatives exhibited cytotoxicity equal to or superior to the positive control PAC-1, a procaspase-3 activating compound .

Apoptosis Modulation

Abnormalities in cell cycle regulation and apoptosis contribute to tumor formation. Compounds derived from this molecule were found to accumulate cells in the S phase and induce late cellular apoptosis. Specifically, compound 4o showed remarkable cytotoxicity and could serve as a template for designing novel anticancer agents .

Anti-HIV-1 Potential

While not directly related to cancer, indole derivatives have shown promise in other contexts. For instance, researchers have explored oxochromenyl xanthenone derivatives, including indole-based compounds, for their anti-HIV-1 activity. Although not specific to our compound, this highlights the broader potential of indole derivatives in medicinal chemistry .

Anticancer Activity

Another study investigated N′-(1-butyl-2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide, a related compound. It exhibited potent anticancer activity, particularly when substituted with n-butyl or fluorine groups. These findings underscore the versatility of indole-based structures in cancer research .

Molecular Docking Studies

Researchers have performed molecular docking studies on indole derivatives, including oxoindolin-2-one compounds. While not specific to our compound, these studies provide insights into potential interactions with biological targets, aiding drug discovery efforts .

作用機序

Target of Action

The compound, also known as N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , which makes them a valuable scaffold for developing new useful derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives have been shown to affect a wide range of biological activities . This suggests that they may interact with multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that this compound may have a significant impact at the molecular and cellular level.

特性

IUPAC Name |

N-(1-methyl-2-oxo-3H-indol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5S/c1-19-14-4-2-12(8-11(14)9-17(19)20)18-25(21,22)13-3-5-15-16(10-13)24-7-6-23-15/h2-5,8,10,18H,6-7,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJGAFBVFFOQFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-methyl-2-oxoindolin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

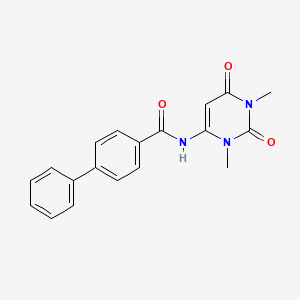

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2395666.png)

![2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2395671.png)

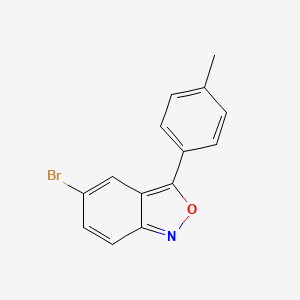

![Ethyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2395673.png)

![N-(benzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide](/img/structure/B2395677.png)

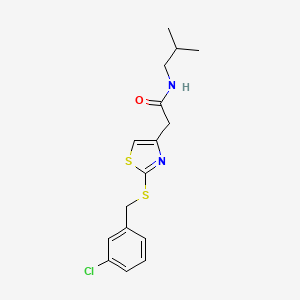

![tert-butyl N-[2-methyl-1-(1-phenylethylamino)propan-2-yl]carbamate](/img/structure/B2395678.png)

![4,7-Dimethyl-6-(2-morpholin-4-ylethyl)-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![6-ethyl-5-((4-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2395684.png)

![N-(4-chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]anilino}acetamide](/img/structure/B2395685.png)